molecular formula C12H15NO B13921642 (R)-1-Benzylpyrrolidine-2-carbaldehyde

(R)-1-Benzylpyrrolidine-2-carbaldehyde

Cat. No.: B13921642
M. Wt: 189.25 g/mol
InChI Key: DXBOOBQYMUBPPZ-GFCCVEGCSA-N
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Description

®-1-Benzylpyrrolidine-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by a pyrrolidine ring substituted with a benzyl group and an aldehyde functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzylpyrrolidine-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-Benzylpyrrolidine.

    Oxidation: The pyrrolidine derivative is then subjected to oxidation to introduce the aldehyde functional group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods: In an industrial setting, the production of ®-1-Benzylpyrrolidine-2-carbaldehyde may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to selectively hydrogenate precursor compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, KMnO4.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-Benzylpyrrolidine-2-carbaldehyde finds applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets:

    Aldehyde Group Reactivity: The aldehyde functional group can form Schiff bases with amines, facilitating various biochemical reactions.

    Molecular Pathways: It may interact with enzymes and receptors, modulating their activity and leading to desired pharmacological effects.

Comparison with Similar Compounds

    (S)-1-Benzylpyrrolidine-2-carbaldehyde: The enantiomer of the compound with similar but distinct biological activities.

    1-Benzylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.

Uniqueness: ®-1-Benzylpyrrolidine-2-carbaldehyde is unique due to its chiral nature and the presence of both a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of ®-1-Benzylpyrrolidine-2-carbaldehyde, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2/t12-/m1/s1

InChI Key

DXBOOBQYMUBPPZ-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C=O

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C=O

Origin of Product

United States

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